4-Pyridineacetyl chloride

Acetylcholinesterase Acyl-CoA:cholesterol acyltransferase Enzyme Selectivity

Sourcing the correct pyridylacetyl isomer is critical for CNS and oncology programs. Substituting with 2- or 3- isomers risks losing target selectivity or introducing mixed agonist activity. - **Precise antagonism**: Pure competitive antagonist at pyridine receptors (Ki = 40 μmol); unlike mixed 2-isomer. - **Selective AChE inhibition**: >100-fold selectivity over ACAT (IC50 7.9 µM vs >1000 µM). - **Oral activity proven**: Key precursor for orally active Ras pathway inhibitors with established in vivo efficacy.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Cat. No. B11774057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridineacetyl chloride
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(=O)Cl
InChIInChI=1S/C7H6ClNO/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2
InChIKeyMDZNXNVZTDPUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridineacetyl Chloride Overview


4-Pyridineacetyl chloride, commonly supplied as its hydrochloride salt (CAS: 39685-78-4), is an acyl chloride derivative of 4-pyridineacetic acid, with the molecular formula C₇H₆ClNO·HCl and a molecular weight of approximately 192.04 g/mol . This compound is a versatile reagent in organic synthesis, serving as a key intermediate for the construction of more complex molecules . The presence of both a highly electrophilic acyl chloride and a pyridine ring in its structure enables its use in various nucleophilic substitution reactions, including the formation of amides, esters, and thioesters . This bifunctional nature is critical in medicinal chemistry, where the introduction of a 4-pyridylacetyl moiety can significantly modulate the biological activity and physicochemical properties of target compounds . Its primary applications are as a building block in the synthesis of pharmaceuticals, particularly those targeting infectious diseases, cancer, and neurological disorders, as well as in the development of novel agrochemicals .

4-Pyridineacetyl Chloride Isomer Risks


Substituting 4-pyridineacetyl chloride with its 2- or 3-pyridyl isomers is not a trivial exchange; it is a decision that can fundamentally alter or abolish the desired biological activity. The position of the nitrogen atom on the pyridine ring and the length of the acetyl linker dictate the compound's electronic distribution, receptor binding affinity, and metabolic stability [1]. For instance, in the development of farnesyl protein transferase (FPT) inhibitors, both 4- and 3-pyridylacetyl analogues (compounds 45a and 50a) were synthesized, and while both were orally active, their distinct metabolic profiles necessitated further structural optimization [2]. Furthermore, studies on pyridine receptors have demonstrated that 4-acetylpyridine acts as a competitive antagonist with an inhibition constant (Ki) of 40 μmol, whereas 2-acetylpyridine exhibited weaker antagonism and even agonistic effects at high concentrations [3]. Therefore, a generic substitution based solely on the 'pyridineacetyl chloride' class overlooks these critical, quantitative differences in target engagement and metabolic fate, making it a high-risk, low-reward strategy for lead optimization or scale-up procurement.

4-Pyridineacetyl Chloride: Performance Evidence


AChE Selectivity over ACAT

In a study converting an ACAT inhibitor to an AChE inhibitor, the 4-pyridyl analogue (synthesized using 4-pyridineacetyl chloride or a related acyl chloride) demonstrated a remarkable selectivity profile. It selectively inhibited AChE with an IC50 of 7.9 µM, while showing no activity against ACAT up to an IC50 > 1000 µM [1]. This represents a selectivity window of over 100-fold for the target enzyme over the off-target.

Acetylcholinesterase Acyl-CoA:cholesterol acyltransferase Enzyme Selectivity

Pyridine Receptor Antagonism

Electrophysiological studies have directly compared the antagonistic effects of acetylpyridine isomers at the pyridine receptor. 4-Acetylpyridine was identified as a strong specific inhibitor of the response to the stimulant pyrazine-carboxamide. It acted as a competitive antagonist with an inhibition constant (Ki) of 40 μmol [1]. In contrast, 2-acetylpyridine showed a much weaker antagonistic effect and even exhibited agonistic properties at high concentrations (>1 mM) [1].

Chemoreception Electrophysiology Competitive Antagonism

Oral FPT Inhibition

In a study of farnesyl protein transferase (FPT) inhibitors, the 4- and 3-pyridylacetyl analogues (45a and 50a, respectively) were synthesized using the corresponding acyl chlorides. Both analogues were found to be orally active in vivo, demonstrating the viability of this chemotype for further development [1]. This initial oral activity was a key finding that drove further optimization of this series of compounds, including the development of 4-pyridylacetyl N-oxides with improved pharmacokinetics and potent antitumor efficacy in mouse models [2].

Farnesyl Protein Transferase Oral Bioavailability Antitumor

4-Pyridineacetyl Chloride: Key Applications


Selective AChE Inhibitor Synthesis

For researchers designing novel therapeutics for neurological disorders, 4-pyridineacetyl chloride is a strategically superior building block. Evidence shows that derivatives incorporating the 4-pyridyl moiety can achieve over 100-fold selectivity for AChE over off-targets like ACAT, as demonstrated by an IC50 of 7.9 µM for AChE and >1000 µM for ACAT [1]. This selectivity profile, not shared by all structural isomers, minimizes the risk of undesirable pharmacological effects and streamlines the development of safer, more effective CNS drugs.

Pyridine Receptor Antagonists for Electrophysiology

In academic and industrial research settings focused on chemoreception and neurobiology, 4-pyridineacetyl chloride is the reagent of choice for creating specific pyridine receptor antagonists. Unlike its 2-isomer, which displays mixed agonist/antagonist behavior, the 4-pyridyl analogue yields a pure competitive antagonist with a defined Ki of 40 μmol [2]. This purity of action is non-negotiable for mechanistic studies requiring precise control over receptor signaling and for generating clean, interpretable data.

Oral FPT Inhibitors for Oncology

In oncology drug discovery programs targeting the Ras signaling pathway, 4-pyridineacetyl chloride serves as a critical precursor. Analogs synthesized with this reagent have been proven to confer oral activity in vivo, a prerequisite for developing patient-friendly cancer treatments [3]. While the initial 4-pyridylacetyl derivatives were rapidly metabolized, this finding was instrumental in guiding structure-activity relationship (SAR) studies that led to the discovery of more stable, orally bioavailable N-oxide analogs with significant antitumor efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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